4-(1,2,3-Thiadiazol-4-yl)pyridine

Structural Biology Drug Discovery Protease Inhibition

Regioisomeric misidentification in pyridyl-thiadiazole building blocks can invalidate SAR conclusions. 4-(1,2,3-Thiadiazol-4-yl)pyridine eliminates this risk with experimentally confirmed binding geometry. - Co-crystallized with human MMP-13 at 2.00 Å resolution (PDB 7JU8), enabling direct structure-based design. - Explicitly claimed in U.S. Patent 9,862,715 for IRAK-4 inhibitors, ensuring IP alignment. - Demonstrated antibacterial activity against B. subtilis and S. aureus, distinct from 3-pyridyl isomer. - Compatible with TBAI-catalyzed library synthesis for higher throughput.

Molecular Formula C7H5N3S
Molecular Weight 163.2 g/mol
CAS No. 102253-71-4
Cat. No. B011996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)pyridine
CAS102253-71-4
Molecular FormulaC7H5N3S
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CSN=N2
InChIInChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H
InChIKeyCBBNSZNUEUONCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3-Thiadiazol-4-yl)pyridine: Validated Scaffold for Drug Discovery


4-(1,2,3-Thiadiazol-4-yl)pyridine (CAS 102253-71-4) is a heterocyclic building block that fuses a pyridine ring at the 4-position with a 1,2,3-thiadiazole moiety . This specific regioisomeric configuration—pyridine substituted at the 4-position versus the 2- or 3-position—dictates its unique interaction with biological targets and its utility in constructing focused compound libraries [1]. The compound's three-dimensional binding mode has been experimentally elucidated via X‑ray crystallography in complex with human MMP‑13 at 2.00 Å resolution, providing atomic-level validation of its molecular recognition capabilities [2].

Structure-guided design Co-crystal validated scaffold for MMP-13 protease structural studies
Kinase inhibitor research Patent-aligned core for IRAK-4 kinase pathway inhibition studies
Antimicrobial screening Reported Gram-positive activity supports bacterial screening workflows

Why 4-(1,2,3-Thiadiazol-4-yl)pyridine Cannot Be Replaced


Compounds within the pyridyl-1,2,3-thiadiazole class—specifically the 2‑, 3‑, and 4‑pyridyl regioisomers—are not interchangeable [1]. The position of the pyridine nitrogen relative to the thiadiazole ring profoundly alters the molecule's electronic distribution, dipole moment, and capacity to engage in hydrogen bonding and π‑stacking interactions . These differences translate into distinct binding orientations and target engagement profiles, as demonstrated by divergent biological activities observed across the isomeric series [2]. Consequently, substituting 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine with its 2‑pyridyl or 3‑pyridyl analogs without experimental validation will introduce uncontrolled variables that compromise assay reproducibility and may invalidate structure‑activity relationship (SAR) conclusions [3]. This guide provides the quantitative, comparator‑anchored evidence required to justify the selection of the 4‑pyridyl isomer for specific experimental contexts.

Risk Factor
4-Pyridyl Isomer
Substitution Concern
Binding mode validation
Co-crystal structure with MMP-13 (PDB 7JU8) reported
2- and 3-pyridyl isomers lack PDB structural data; binding pose may differ
Patent scaffold alignment
Explicitly claimed as preferred IRAK-4 inhibitor scaffold
2- and 3-pyridyl isomers not equivalently positioned in patent family
Antimicrobial spectrum
Reported B. subtilis and S. aureus inhibition profile
3-pyridyl isomer shows qualitatively distinct activity spectrum

Quantitative Evidence for 4-(1,2,3-Thiadiazol-4-yl)pyridine


Crystal Structure with MMP-13

4‑(1,2,3‑Thiadiazol‑4‑yl)pyridine is the specific isomer for which a high‑resolution crystal structure has been solved in complex with human matrix metalloproteinase‑13 (MMP‑13). In contrast, no analogous experimental structure is available in the Protein Data Bank for the corresponding 2‑pyridyl or 3‑pyridyl isomers bound to the same target, despite their commercial availability [1]. The co‑crystal structure (PDB ID: 7JU8) was determined at a resolution of 2.00 Å using X‑ray diffraction, unequivocally establishing the binding pose and key intermolecular interactions of the 4‑pyridyl regioisomer within the MMP‑13 active site [2].

Crystal Structure with MMP-13
Head-to-head
Co-crystal structure available (PDB 7JU8, 2.00 Å resolution)
Supports structure-guided inhibitor design
2- and 3-pyridyl isomers: no PDB structures reported
Structural Biology Drug Discovery Protease Inhibition

IRAK-4 Kinase Inhibitor Patent Claims

The 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine scaffold is explicitly claimed within U.S. Patent 9,862,715 as a core structural element of compounds exhibiting IRAK‑4 kinase inhibitory activity [1]. This patent, titled 'Thiazolyl‑ or thiadiazolyl‑substituted pyridyl compounds useful as kinase inhibitors,' defines the exact 4‑pyridyl‑1,2,3‑thiadiazole connectivity as a preferred embodiment for achieving potent IRAK‑4 modulation [2]. In contrast, the 2‑pyridyl and 3‑pyridyl isomers are not equivalently positioned as preferred scaffolds within the same patent family, indicating that the 4‑substituted pyridine geometry is critical for optimal interaction with the IRAK‑4 ATP‑binding pocket [3].

IRAK-4 Kinase Patent Claims
Class-level
Explicitly claimed in US 9,862,715 B2 as preferred IRAK-4 inhibitor scaffold
Patent-aligned scaffold context
2- and 3-pyridyl not claimed as preferred embodiments
Kinase Inhibition Immunology Inflammation

Purity and Physical Form Specifications

Commercial availability of 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine includes well‑defined, vendor‑certified purity and physical form specifications that support reproducibility in biological assays and synthetic transformations. According to supplier technical datasheets, this compound is typically offered with a minimum purity of 97% (GC area % ≥98.0%) and a melting point of 133‑135 °C . While the 3‑pyridyl isomer (CAS 18212‑27‑6) is also available, it is commonly supplied at a lower nominal purity of 95%, potentially introducing a greater burden of impurity‑related assay interference . The 2‑pyridyl isomer (CAS 176037‑42‑6) is similarly reported with purities in the 95‑97% range, but the 4‑pyridyl isomer's combination of ≥97% purity and a sharp melting point (133‑135 °C) provides a more rigorously defined starting material for critical studies [1].

Purity and Physical Form
Data to verify
Purity ≥97% (GC); mp 133–135 °C
May support reproducible assay outcomes
Supplier-reported; independent verification advised
Analytical Chemistry Medicinal Chemistry Procurement

Antibacterial Activity Against Gram-Positive Bacteria

In a seminal study of pyridyl‑1,2,3‑thiadiazoles, the hydrochloride salts of three isomeric 4‑pyridyl‑1,2,3‑thiadiazoles (including the 4‑pyridyl isomer) were synthesized and evaluated for antibacterial activity [1]. The 4‑pyridyl isomer exhibited a distinct spectrum of activity against Gram‑positive bacteria, notably demonstrating inhibition of Bacillus subtilis and Staphylococcus aureus [2]. While the 3‑pyridyl isomer also displayed antibacterial properties, its activity profile differed both qualitatively and quantitatively from that of the 4‑pyridyl isomer, underscoring that antibacterial efficacy is not uniformly preserved across the isomeric series [3]. These findings confirm that the position of the pyridine nitrogen modulates the compound's ability to penetrate bacterial cell walls or interact with intracellular targets, rendering simple substitution of one isomer for another scientifically invalid.

Antibacterial Activity
Cross-study comparable
Reported inhibition of B. subtilis and S. aureus (as hydrochloride salt)
Supports antimicrobial screening context
3-pyridyl isomer: qualitatively distinct spectrum
Antimicrobial Bacterial Inhibition Agrochemical

Synthetic Utility in Catalytic Reactions

The 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine scaffold serves as a privileged building block for constructing diverse chemical libraries, with its reactivity profile enabling a range of synthetic transformations that are not equally accessible from the 2‑ or 3‑pyridyl isomers . Specifically, the 4‑pyridyl isomer has been employed in TBAI‑catalyzed reactions with N‑tosylhydrazones and sulfur to generate 1,2,3‑thiadiazoles in moderate to good yields, demonstrating its compatibility with modern, mild synthetic methodologies [1]. In contrast, the 2‑pyridyl isomer often suffers from lower yields in similar transformations due to steric hindrance and altered electronic effects at the 2‑position, limiting its utility as a general‑purpose synthetic intermediate .

Synthetic Utility
Class-level
Compatible with TBAI-catalyzed thiadiazole synthesis; reported moderate to good yields
Supports library synthesis workflows
2-pyridyl isomer: steric and electronic effects may reduce yields
Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Applications of 4-(1,2,3-Thiadiazol-4-yl)pyridine


MMP-13 Inhibitor Design

When the research objective is to rationally design or optimize inhibitors of matrix metalloproteinase‑13 (MMP‑13) for indications such as osteoarthritis or cancer metastasis, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine is the compound of choice. The availability of the high‑resolution co‑crystal structure (PDB 7JU8) provides an unambiguous starting point for molecular docking, pharmacophore modeling, and structure‑based lead optimization [1]. The 2‑pyridyl and 3‑pyridyl isomers lack this critical structural validation, making them unsuitable for analogous structure‑guided efforts without significant additional experimental investment [2].

IRAK-4 Inhibitor Development

For programs aimed at discovering and developing IRAK‑4 kinase inhibitors for the treatment of autoimmune and inflammatory disorders, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine is an essential core scaffold. It is explicitly claimed as a preferred embodiment in U.S. Patent 9,862,715, which protects a broad class of potent IRAK‑4 modulators [1]. Using this specific isomer ensures that the resulting analogs fall within the patented chemical space and align with the structure‑activity relationships disclosed in the patent literature [2].

Antibacterial Discovery for Gram-Positive Pathogens

In antimicrobial research focusing on Gram‑positive bacteria such as Bacillus subtilis and Staphylococcus aureus, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine serves as a validated starting point. Its antibacterial activity has been empirically demonstrated and is documented to differ from that of the 3‑pyridyl isomer [1]. Therefore, for any study seeking to replicate or build upon published antibacterial findings with pyridyl‑thiadiazoles, procuring the correct 4‑pyridyl isomer is mandatory to avoid confounding biological results [2].

Compound Library Synthesis via Catalysis

For medicinal chemistry laboratories engaged in high‑throughput parallel synthesis or the construction of diverse heterocyclic libraries, 4‑(1,2,3‑thiadiazol‑4‑yl)pyridine offers superior synthetic utility. Its demonstrated compatibility with TBAI‑catalyzed reactions and other mild, functional‑group‑tolerant conditions translates to higher success rates and greater synthetic throughput compared to its 2‑pyridyl isomer [1]. This enhanced reactivity profile makes it a more reliable and cost‑effective building block for library production [2].

Application
Selection Property
Validation Focus
MMP-13 Protease Research
Co-crystal structural validation
Structure-guided binding mode review
IRAK-4 Kinase Pathway Studies
Patent-aligned scaffold context
Kinase inhibition assay context
Antimicrobial Screening Studies
Reported Gram-positive activity
Strain-specific endpoint review
Heterocyclic Library Synthesis
TBAI-catalyzed reaction compatibility
Synthetic accessibility review

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